Cas no 2167696-84-4 (2-bromopropyl azetidine-3-carboxylate)
2-bromopropyl azetidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-bromopropyl azetidine-3-carboxylate
- EN300-1571149
- 2167696-84-4
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- Inchi: 1S/C7H12BrNO2/c1-5(8)4-11-7(10)6-2-9-3-6/h5-6,9H,2-4H2,1H3
- InChI Key: PILPEIXSBUILHK-UHFFFAOYSA-N
- SMILES: BrC(C)COC(C1CNC1)=O
Computed Properties
- Exact Mass: 221.00514g/mol
- Monoisotopic Mass: 221.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 38.3Ų
2-bromopropyl azetidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1571149-0.05g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-0.1g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-0.25g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-0.5g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-1.0g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-2.5g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-5.0g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-10.0g |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1571149-50mg |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 50mg |
$612.0 | 2023-09-24 | ||
| Enamine | EN300-1571149-100mg |
2-bromopropyl azetidine-3-carboxylate |
2167696-84-4 | 100mg |
$640.0 | 2023-09-24 |
2-bromopropyl azetidine-3-carboxylate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-bromopropyl azetidine-3-carboxylate
Comprehensive Overview of 2-Bromopropyl Azetidine-3-carboxylate (CAS No. 2167696-84-4): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, 2-bromopropyl azetidine-3-carboxylate (CAS No. 2167696-84-4) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its azetidine ring and bromopropyl ester functionality, serves as a critical building block in synthetic chemistry. Researchers and manufacturers are increasingly exploring its potential in drug discovery, agrochemicals, and material science, aligning with the growing demand for high-value heterocyclic compounds.
The molecular structure of 2-bromopropyl azetidine-3-carboxylate combines a strained four-membered azetidine moiety with a reactive bromine substituent, making it a valuable precursor for ring-opening reactions and cross-coupling methodologies. Its CAS registry number (2167696-84-4) ensures precise identification in global chemical databases, addressing the industry's need for standardized chemical identifiers. Recent studies highlight its role in synthesizing bioactive molecules, particularly those targeting neurological and metabolic pathways—a hot topic in AI-driven drug design platforms.
From an industrial perspective, the compound's relevance is amplified by the surge in green chemistry initiatives. Its potential as a sustainable synthetic intermediate aligns with trends like catalytic C-H activation and solvent-free reactions—frequently searched topics in academic and patent literature. Analytical techniques such as HPLC purity testing and NMR spectral analysis (common queries among chemists) confirm its stability under optimized storage conditions, ensuring reproducibility in large-scale pharmaceutical synthesis.
Market analysts note rising interest in azetidine derivatives due to their enhanced pharmacokinetic profiles compared to larger heterocycles. This positions 2-bromopropyl azetidine-3-carboxylate as a strategic asset for medicinal chemistry optimization—a key focus area in personalized medicine research. Furthermore, its compatibility with flow chemistry systems (a trending search term in process chemistry) enables continuous manufacturing, reducing waste generation—an essential consideration for ESG-compliant production.
In conclusion, 2-bromopropyl azetidine-3-carboxylate (CAS 2167696-84-4) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span from small-molecule therapeutics to advanced material precursors, resonating with current priorities like carbon-neutral synthesis and high-throughput screening. As the scientific community continues to explore its potential, this compound remains a compelling subject for both academic research and industrial development.
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